1-(2-phenylethyl)-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea
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Overview
Description
1-(2-phenylethyl)-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a urea backbone with phenylethyl and pyridinyl-piperazinyl substituents, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-phenylethylamine with isocyanate derivatives to form the urea backbone. The pyridinyl-piperazinyl moiety is then introduced through nucleophilic substitution reactions, often using pyridine and piperazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the phenyl or pyridinyl rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives, substituted phenyl or pyridinyl compounds, and various functionalized analogs that retain the core urea structure.
Scientific Research Applications
1-(2-phenylethyl)-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a serotonin reuptake inhibitor and its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a serotonin reuptake inhibitor, binding to serotonin transporters and preventing the reuptake of serotonin into presynaptic neurons. This leads to increased serotonin levels in the synaptic cleft, which can have antidepressant effects. Additionally, its interactions with other neurotransmitter systems and receptors are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with similar structural features but different functional groups, known for its serotonin reuptake inhibitory activity.
2-(1-(4-pyridin-2-yl-piperazin-1-ylimino)-ethyl)-phenol: Another related compound with a pyridinyl-piperazinyl moiety, used in various biochemical studies.
Uniqueness
1-(2-phenylethyl)-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea stands out due to its unique combination of phenylethyl and pyridinyl-piperazinyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c31-25(27-15-13-21-6-2-1-3-7-21)28-23-11-9-22(10-12-23)20-29-16-18-30(19-17-29)24-8-4-5-14-26-24/h1-12,14H,13,15-20H2,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGOJQCBMXQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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